molecular formula C13H15ClO B2991829 [3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287317-84-2

[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No.: B2991829
CAS No.: 2287317-84-2
M. Wt: 222.71
InChI Key: UNOPDABZGAUMGQ-UHFFFAOYSA-N
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Description

“[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol” is a complex organic compound. It contains a bicyclic pentane structure, a chloro-methylphenyl group, and a methanol group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the bicyclic pentane structure, the introduction of the chloro-methylphenyl group, and the attachment of the methanol group. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the bicyclic pentane structure. This structure would likely introduce a significant amount of strain into the molecule, which could have interesting effects on its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bicyclic pentane structure, the chloro-methylphenyl group, and the methanol group. The strained bicyclic structure could potentially undergo ring-opening reactions, while the chloro-methylphenyl and methanol groups could participate in a variety of other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methanol group could increase its solubility in polar solvents, while the nonpolar bicyclic pentane and chloro-methylphenyl groups could increase its solubility in nonpolar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it is highly reactive, it could pose a risk of fire or explosion. Additionally, the presence of the chloro group could potentially make it toxic .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. Additionally, research could be conducted to better understand its physical and chemical properties and how these properties influence its reactivity and safety .

Properties

IUPAC Name

[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO/c1-9-4-10(14)2-3-11(9)13-5-12(6-13,7-13)8-15/h2-4,15H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOPDABZGAUMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C23CC(C2)(C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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